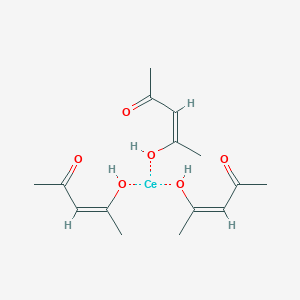

Cerium(III)-2,4-pentanedionate hydrate

描述

Cerium(III)-2,4-pentanedionate hydrate (commonly abbreviated as Ce(acac)₃·xH₂O) is a coordination complex of cerium(III) with 2,4-pentanedione (acetylacetone) ligands. It is widely used in materials science, catalysis, and pharmaceutical synthesis due to its stability and solubility in organic solvents .

准备方法

Synthetic Routes and Reaction Conditions: Cerium(III)-2,4-pentanedionate hydrate can be synthesized by reacting cerium(III) nitrate hexahydrate with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and involves the formation of a cerium(III) complex with the 2,4-pentanedionate ligands. The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and dried.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling the reaction temperature, pH, and concentration of reactants. The final product is typically purified through recrystallization or other separation techniques.

化学反应分析

Types of Reactions: Cerium(III)-2,4-pentanedionate hydrate undergoes various chemical reactions, including:

Oxidation: Cerium(III) can be oxidized to cerium(IV) using oxidizing agents such as hydrogen peroxide.

Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents like sodium borohydride.

Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic aqueous media.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Various ligands such as phosphines or amines in organic solvents.

Major Products Formed:

Oxidation: Cerium(IV) complexes.

Reduction: Cerium(III) complexes.

Substitution: New cerium complexes with different ligands.

科学研究应用

Chemistry

Synthesis of Nanoparticles:

Cerium(III)-2,4-pentanedionate hydrate is widely used as a precursor for synthesizing cerium oxide nanoparticles. These nanoparticles are crucial in catalysis and materials science due to their high surface area and reactivity. They are employed in various catalytic processes, including oxidation reactions and as supports for other metal catalysts.

Catalytic Applications:

The compound has been utilized in the development of catalysts for hydrogen oxidation reactions in fuel cells. Research indicates that cerium oxide can enhance the performance of palladium-based catalysts by improving their stability and efficiency .

Biology

Antioxidant Studies:

In biological research, this compound is investigated for its antioxidant properties. It mimics the activity of natural antioxidant enzymes by reducing reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. This property makes it a candidate for therapeutic applications in conditions such as neurodegenerative diseases.

Cell Viability and Apoptosis:

Studies have shown that this compound enhances cell viability and reduces apoptosis under oxidative stress conditions. Its mechanism involves the scavenging of ROS and modulation of cellular signaling pathways.

Medicine

Drug Delivery Systems:

this compound is being explored for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability, potentially improving therapeutic outcomes.

Imaging Agents:

The compound's properties make it suitable for use as an imaging agent in medical diagnostics. Its luminescent characteristics can be harnessed for imaging techniques such as fluorescence microscopy.

Industry

High-Performance Materials:

In industrial applications, this compound is used in the production of advanced materials such as ceramics and coatings. Its role as a precursor in the synthesis of cerium oxide contributes to the development of materials with enhanced mechanical and thermal properties .

Glass Polishing:

Cerium compounds are recognized for their effectiveness in glass polishing applications. This compound contributes to producing high-quality optical glasses by removing imperfections through polishing processes .

Case Study 1: Catalytic Performance Enhancement

A study demonstrated that incorporating cerium oxide derived from this compound into palladium catalysts significantly improved hydrogen oxidation reaction rates in alkaline media. The optimized catalyst exhibited enhanced stability and activity compared to traditional platinum-based catalysts .

Case Study 2: Biological Activity Assessment

Research on the antioxidant properties of this compound revealed its potential to protect neuronal cells from oxidative damage. In vitro studies showed that low concentrations of the compound effectively reduced ROS levels and improved cell survival rates under stress conditions.

作用机制

The mechanism of action of cerium(III)-2,4-pentanedionate hydrate involves the coordination of cerium ions with the 2,4-pentanedionate ligands. This coordination stabilizes the cerium ions and allows them to participate in various chemical reactions. The compound can act as a catalyst or reactant in different processes, depending on the specific application. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

相似化合物的比较

Key Properties

- Molecular Formula : C₁₅H₂₁CeO₆·xH₂O (hydrated form); anhydrous formula: C₁₅H₂₁CeO₆ .

- Molecular Weight : 437.44 g/mol (anhydrous); 458.48 g/mol (hydrated, assuming one H₂O) .

- Appearance : Crystalline powder, ranging from yellow to red .

- Melting Point : 131–132°C .

- Solubility: Insoluble in water; soluble in polar organic solvents (e.g., ethanol, acetone) .

Comparison with Similar Lanthanide Acetylacetonates

Ce(acac)₃·xH₂O belongs to a class of rare-earth β-diketonates. Below is a comparative analysis with analogous compounds:

Physical and Chemical Properties

Key Observations:

- Thermal Stability : Ce(acac)₃·xH₂O has a lower melting point (131–132°C) compared to La(acac)₃ (~200°C decomposition) .

- Hydration Variability : The exact water content (xH₂O) may differ between batches, affecting molecular weight and solubility .

Trends:

- Catalytic Activity : Ce(acac)₃ and La(acac)₃ are preferred for redox catalysis due to Ce³⁺/Ce⁴⁺ and La³⁺ redox flexibility .

- Optical Uses : Pr(acac)₃ and Nd(acac)₃ are leveraged for their unique emission spectra .

Notes:

- Ce(acac)₃·xH₂O has a more comprehensive hazard profile compared to Sm(acac)₃·xH₂O, likely due to cerium’s moderate toxicity .

常见问题

Basic Research Questions

Q. What are the recommended handling and storage protocols for Cerium(III)-2,4-pentanedionate hydrate in laboratory settings?

Answer:

- Handling Precautions: Use neoprene or nitrile gloves, chemical goggles, and avoid contact lenses. Local exhaust ventilation is critical to minimize inhalation of dust or decomposition products (e.g., cerium oxide fumes). Respiratory protection (NIOSH-certified dust/mist respirators) is advised for prolonged exposure .

- Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat, open flames, or incompatible materials like strong oxidizing agents. Monitor for slow decomposition in air due to reactions with water and CO₂ .

Q. How can researchers characterize the purity and hydration state of this compound?

Answer:

- Thermogravimetric Analysis (TGA): Quantify hydration levels by measuring mass loss during controlled heating (e.g., up to 140°C under vacuum to remove bound water) .

- X-ray Diffraction (XRD): Confirm crystallinity and phase purity by comparing observed patterns with reference data.

- Elemental Analysis (EA): Verify Ce content via inductively coupled plasma mass spectrometry (ICP-MS) or energy-dispersive X-ray spectroscopy (EDS) .

Q. What are the primary safety risks associated with this compound, and how can they be mitigated?

Answer:

- Acute Risks: Skin/eye irritation (H315, H319) and respiratory tract irritation (H335) due to dust exposure. Use fume hoods, wear PPE, and rinse affected areas immediately with water .

- Chronic Risks: Limited toxicity data, but cerium compounds may cause heat sensitivity, itching, or skin lesions in prolonged exposure. Implement regular health monitoring and adhere to occupational exposure limits .

Advanced Research Questions

Q. How does the decomposition behavior of this compound influence its application in high-temperature processes (e.g., CVD or sol-gel synthesis)?

Answer:

- Decomposition Pathway: At elevated temperatures (>200°C), the compound decomposes into cerium oxide (CeO₂) and organic acid vapors. This process is critical for applications like thin-film deposition or catalyst synthesis .

- Mitigation Strategies: Optimize heating rates and carrier gas composition (e.g., inert N₂ vs. reactive O₂) to control oxide crystallinity and residual carbon content. Monitor decomposition kinetics using TGA-DSC coupled with mass spectrometry .

Q. What methodologies are effective for reconciling contradictions in reported toxicity data for this compound?

Answer:

- Data Gaps: While acute toxicity is classified as low (not mutagenic, carcinogenic, or reprotoxic), chronic effects in humans (e.g., skin lesions) are inferred from cerium compound studies but not directly verified for the pentanedionate complex .

- Experimental Approaches: Conduct in vitro assays (e.g., cell viability tests on human keratinocytes) and compare with analogous compounds (e.g., CeCl₃·7H₂O). Cross-reference SDS data with recent studies on cerium coordination complexes .

Q. How can researchers optimize synthesis parameters for this compound-derived catalysts in energy applications?

Answer:

- Precursor Activation: Pre-treat the compound under controlled humidity to stabilize hydration states, which affect Ce³⁺ coordination and catalytic activity .

- Post-Synthesis Modification: Anneal cerium oxide intermediates in reducing atmospheres (e.g., H₂/N₂) to introduce oxygen vacancies, enhancing catalytic performance in reactions like CO oxidation or water splitting .

Q. What analytical techniques are critical for resolving discrepancies in reported decomposition products during thermal processing?

Answer:

- In Situ Spectroscopy: Use Fourier-transform infrared (FTIR) or Raman spectroscopy to track real-time evolution of organic acid vapors (e.g., pentanedione derivatives) and cerium oxide formation .

- X-ray Photoelectron Spectroscopy (XPS): Analyze surface composition post-decomposition to quantify Ce³⁺/Ce⁴⁺ ratios and carbon residue .

Q. Methodological Considerations

- Controlled Atmosphere Handling: Perform synthesis and decomposition studies in gloveboxes or sealed reactors to prevent unintended hydration or oxidation .

- Cross-Disciplinary Validation: Collaborate with toxicology and materials science teams to address data gaps in safety and application performance .

属性

CAS 编号 |

15653-01-7 |

|---|---|

分子式 |

C15H24CeO6 |

分子量 |

440.46 g/mol |

IUPAC 名称 |

cerium;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

InChI 键 |

RPYNZIXQCIBSMG-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |

手性 SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3] |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |

Key on ui other cas no. |

15653-01-7 |

物理描述 |

Tan powder; [Strem Chemicals MSDS] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。